GNE-140 (racemate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

GNE-140 (racemato) es una mezcla racémica de dos enantiómeros, ®-GNE-140 y (S)-GNE-140. Es un potente inhibidor de la lactato deshidrogenasa A (LDHA), una enzima que desempeña un papel crucial en la vía glucolítica. LDHA es responsable de la conversión de piruvato a lactato, un proceso que a menudo se regula al alza en las células cancerosas para apoyar el crecimiento rápido y la supervivencia .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de GNE-140 (racemato) involucra múltiples pasos, comenzando desde materiales de partida disponibles comercialmenteEl paso final implica la resolución de la mezcla racémica para obtener los enantiómeros individuales .

Métodos de producción industrial

La producción industrial de GNE-140 (racemato) típicamente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye pasos de purificación rigurosos como la recristalización y la cromatografía para separar el producto deseado de las impurezas .

Análisis De Reacciones Químicas

Enzymatic Inhibition Reaction

GNE-140 binds competitively to LDHA’s active site, blocking the conversion of pyruvate to lactate. This reaction is central to its mechanism:

LDHA + NADH + H++Pyruvate⇌Lactate+NAD+

GNE-140 disrupts this equilibrium by occupying the substrate-binding pocket, preventing pyruvate coordination. Structural studies reveal that the compound’s thiophene and chlorophenyl groups form critical hydrogen bonds and hydrophobic interactions with residues Tyr238 and Arg168 of LDHA, respectively .

Key Kinetic Parameters:

| Parameter | Value | Cell Line/Model | Source |

|---|---|---|---|

| LDHA IC50 | 3 nM | Recombinant LDHA | |

| Lactate Inhibition | >90% | MDA-MB-231 | |

| Glycolysis ECAR | 45% reduction | B16F10 |

Structural Basis of Binding

X-ray crystallography (PDB: 7L4Z) demonstrates that GNE-140 adopts a planar conformation within LDHA’s active site. The compound’s 3-(2-chlorophenyl)sulfanyl moiety interacts with the nicotinamide ring of NADH, while the morpholinophenyl group stabilizes the protein’s dynamic loop (residues 98–110) . This binding mode is stereospecific, with the (R)-enantiomer showing 10-fold higher affinity than the (S)-enantiomer .

Metabolic Consequences

Inhibition of LDHA by GNE-140 triggers a cascade of metabolic perturbations:

-

Lactate Suppression : Dose-dependent reduction in extracellular lactate (IC50 = 10 nM in A375 melanoma cells) .

-

Glycolytic Flux Attenuation : Decreased extracellular acidification rate (ECAR) by 45% in B16F10 cells at 1 μM .

-

Redox Imbalance : Accumulation of NADH (2.5-fold increase in MDA-MB-231 cells) due to disrupted NAD+ regeneration .

Cellular Selectivity and Off-Target Effects

While GNE-140 is highly selective for LDHA over LDHB (IC50 ratio >100:1), transcriptomic profiling in triple-negative breast cancer (TNBC) cells revealed mild off-target effects:

-

Downregulated Genes : 77 genes, including CDK1, MCM5, and PLK1 (mitosis/cell cycle regulators) .

-

Cytostatic Phenotype : G0/G1 cell cycle arrest in 3D spheroids at 120 μM, independent of lactate supplementation .

Comparative Reactivity with Analogues

GNE-140’s efficacy contrasts with structurally related inhibitors:

| Compound | LDHA IC50 | Lactate Inhibition (A375) | Tumor Growth (B16F10) |

|---|---|---|---|

| GNE-140 | 3 nM | 92% at 1 μM | No effect (systemic) |

| ML-05 | 5 nM | 89% at 1 μM | 60% inhibition (IT) |

IT: Intratumoral administration .

Limitations and Reactivity Challenges

Aplicaciones Científicas De Investigación

In Vitro Studies

In vitro studies have demonstrated that GNE-140 effectively reduces lactate production in various cancer cell lines. For instance, research indicates that GNE-140 significantly inhibits lactate production in human pancreatic cancer cells (MIA PaCa-2) and melanoma cells (B16F10) at concentrations as low as 3 nM . The compound's inhibitory effects on glycolysis were confirmed through metabolic assays, which showed a dose-dependent reduction in extracellular acidification rate (ECAR), indicative of decreased glycolytic activity.

In Vivo Efficacy

Animal Models:

GNE-140 has been tested in several animal models to assess its antitumor efficacy. In a study involving C57BL/6 mice with B16F10 melanoma tumors, GNE-140 was administered via intratumoral injection. Although it exhibited modest antitumor activity, it did not significantly inhibit tumor growth compared to control groups . This suggests that while GNE-140 can affect tumor metabolism, its direct impact on tumor size may be limited without additional immunotherapeutic strategies.

Combination Therapies:

The combination of GNE-140 with other therapeutic agents has been explored to enhance its efficacy. For example, combining GNE-140 with mitochondrial inhibitors has shown promise in overcoming resistance mechanisms observed in tumors reliant on oxidative phosphorylation . This combination approach could broaden the clinical utility of GNE-140 beyond glycolytically dependent tumors.

Comparative Data Table

Implications for Future Research

The findings surrounding GNE-140 suggest several avenues for future research:

- Targeting Resistance Mechanisms: Further studies are needed to explore how resistance to LDHA inhibition develops and how it can be mitigated through combination therapies.

- Exploration of Other Tumor Types: Investigating the effects of GNE-140 on various cancer types beyond those already studied could reveal new therapeutic applications.

- Clinical Trials: The transition from preclinical findings to clinical trials is crucial. Assessing the safety and efficacy of GNE-140 in human subjects will determine its potential role in cancer therapy.

Mecanismo De Acción

GNE-140 (racemato) ejerce sus efectos inhibiendo la lactato deshidrogenasa A (LDHA). LDHA es una enzima clave en la vía glucolítica, responsable de convertir el piruvato en lactato. Al inhibir LDHA, GNE-140 (racemato) interrumpe la vía glucolítica, lo que lleva a una reducción de la producción de lactato y un metabolismo energético deteriorado en las células cancerosas. Esta inhibición puede resultar en una disminución de la proliferación celular y un aumento de la muerte celular .

Comparación Con Compuestos Similares

Compuestos similares

RCGD423: Otro inhibidor de LDHA con una estructura química diferente.

Vunakizumab: Un inhibidor que se dirige a una enzima metabólica diferente.

Tagraxofusp: Un compuesto con un mecanismo de acción similar pero diferentes objetivos moleculares

Unicidad de GNE-140 (racemato)

GNE-140 (racemato) es único debido a su potente inhibición de LDHA y su capacidad para interrumpir la vía glucolítica en las células cancerosas. Su naturaleza racémica permite el estudio de ambos enantiómeros, proporcionando información sobre sus efectos individuales y combinados en la inhibición de LDHA y el metabolismo de las células cancerosas .

Actividad Biológica

GNE-140, a selective inhibitor of lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB), has garnered attention in cancer research due to its potential therapeutic applications. The compound is particularly noted for its low IC50 values, indicating high potency against these enzymes, which play a critical role in cellular metabolism and cancer cell proliferation.

- Chemical Name : GNE-140 racemate

- IC50 Values :

- LDHA: 3 nM

- LDHB: 5 nM

- Molecular Formula : C₁₈H₁₉ClN₂O₃S

GNE-140 works by inhibiting the activity of LDHA and LDHB, enzymes that convert pyruvate to lactate, facilitating anaerobic respiration in cancer cells. This inhibition disrupts the metabolic pathway that many tumors rely on for growth and survival, particularly under hypoxic conditions.

In Vitro Studies

GNE-140 has been tested across various cancer cell lines to assess its inhibitory effects:

- Cell Line Sensitivity : In a study involving 347 cancer cell lines, GNE-140 inhibited proliferation in 37 lines , demonstrating an overall efficacy rate of approximately 11% .

- Specific Cell Line Efficacy :

- Chondrosarcoma (IDH1 mutation): IC50 = 0.8 μM

- MiaPaca2 pancreatic cancer cells: submicromolar potency

In Vivo Studies

In animal studies, GNE-140 displayed promising pharmacokinetic properties:

- Oral Bioavailability : High bioavailability was observed when administered at doses of 5 mg/kg , with increased exposure at higher doses (50 to 200 mg/kg).

- Clearance Rate : GNE-140 exhibited low clearance in vivo, indicating prolonged action.

Resistance Mechanisms

Research has indicated that some cancer cell lines develop resistance to GNE-140 through upregulation of LDHB. For instance:

- Cells overexpressing LDHB showed resistance to both GNE-140 and another LDH inhibitor, NCGC00420737.

- A targeted sequencing analysis revealed mutations in the LDHA gene that conferred specific resistance profiles.

Study 1: Resistance Profiling

A recent study highlighted two distinct resistance profiles among NCGC00420737-resistant clones:

- Clones with significant resistance to NCGC00420737 (approximately 10-fold) but minor resistance to GNE-140.

- Clones exhibiting pan-LDHi resistance, showing moderate resistance to both compounds.

Study 2: Metabolic Response Analysis

In a comparative analysis of wild-type and LDHA I141T-mutant cells treated with GNE-140 and NCGC00420737:

- Both cell types exhibited increased levels of glycolytic intermediates following treatment with GNE-140.

- The LDHA I141T mutation did not confer resistance to GNE-140, suggesting a compound-specific interaction.

Summary of Findings

The biological activity of GNE-140 as an LDH inhibitor shows significant promise in the context of cancer therapy. Its potent inhibition of LDHA and LDHB, coupled with its favorable pharmacokinetic profile in vivo, positions it as a candidate for further clinical development. However, the emergence of resistance mechanisms underscores the need for combination therapies or novel strategies to enhance its efficacy.

| Parameter | Value |

|---|---|

| IC50 (LDHA) | 3 nM |

| IC50 (LDHB) | 5 nM |

| Proliferation Inhibition | 11% across tested cell lines |

| Oral Dose | Effective at 5 mg/kg |

Propiedades

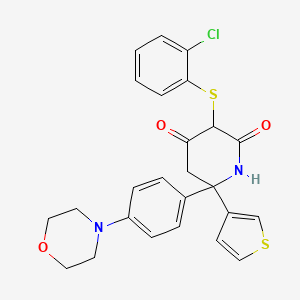

IUPAC Name |

3-(2-chlorophenyl)sulfanyl-6-(4-morpholin-4-ylphenyl)-6-thiophen-3-ylpiperidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN2O3S2/c26-20-3-1-2-4-22(20)33-23-21(29)15-25(27-24(23)30,18-9-14-32-16-18)17-5-7-19(8-6-17)28-10-12-31-13-11-28/h1-9,14,16,23H,10-13,15H2,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDDJXYFHWRGPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C3(CC(=O)C(C(=O)N3)SC4=CC=CC=C4Cl)C5=CSC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.